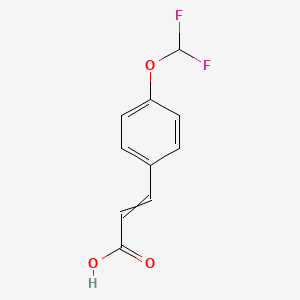

4-(Difluoromethoxy)cinnamic acid

Beschreibung

Significance of Cinnamic Acid Derivatives as Bioactive Scaffolds

Cinnamic acid, a naturally occurring organic compound found in plants like cinnamon, possesses a simple yet versatile chemical structure comprising a phenyl ring attached to an acrylic acid moiety. nih.gov This fundamental framework has proven to be a privileged scaffold in medicinal chemistry, lending itself to a wide array of chemical modifications. nih.gov These modifications, which can be made to the phenyl ring, the acrylic acid group, or the alkene bridge, have given rise to a vast library of derivatives with a broad spectrum of biological activities. nih.gov

Historically, cinnamic acid derivatives have been recognized for their antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net More recent and extensive research has unveiled their potential in more complex therapeutic areas. Studies have demonstrated the efficacy of various cinnamic acid derivatives as anticancer, neuroprotective, and antidiabetic agents. researchgate.netnih.gov The ability of these compounds to interact with a diverse range of biological targets, from enzymes to signaling proteins, underscores their importance as a foundational structure in the design of new therapeutic agents. nih.gov The biological activity of these derivatives is often intricately linked to the nature and position of the substituents on the cinnamic acid core. nih.gov

Strategic Incorporation of Difluoromethoxy Moieties in Bioactive Compounds

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. The difluoromethoxy group (-OCF₂H) has garnered particular attention for its unique electronic properties and its ability to modulate key physicochemical characteristics of a molecule. researchgate.net

Furthermore, the difluoromethoxy group can influence a compound's lipophilicity, which in turn affects its ability to cross biological membranes and reach its target. This strategic modification can also alter the acidity or basicity of nearby functional groups, thereby influencing how the molecule interacts with its biological target. The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a property that can contribute to its bioisosteric replacement of other functional groups like hydroxyl or thiol groups in drug design.

Current Research Landscape and Emerging Trends Pertaining to 4-(Difluoromethoxy)cinnamic Acid

While the broader class of cinnamic acid derivatives has been extensively studied, this compound is emerging as a compound of significant interest in its own right. Its investigation sits (B43327) at the intersection of the established bioactivity of the cinnamic acid scaffold and the advantageous properties imparted by the difluoromethoxy group.

A key area of investigation for this compound is in the realm of oncology. Research has suggested that this compound may exert its anticancer effects through the modulation of critical cellular signaling pathways. Specifically, it has been implicated in the regulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway. The TGF-β signaling pathway plays a complex role in cancer, being involved in both tumor suppression in early stages and promoting metastasis in later stages. mdpi.com The ability of this compound to potentially modulate this pathway highlights its promise as a targeted therapeutic agent.

While specific, publicly available data on the antimicrobial activity of this compound is limited, the known antimicrobial properties of other fluorinated and non-fluorinated cinnamic acid derivatives suggest this is a promising avenue for future research. The enhanced lipophilicity conferred by the difluoromethoxy group could potentially improve its ability to penetrate microbial cell membranes.

The synthesis of this compound and its derivatives is an active area of chemical research, with the goal of creating new analogs with enhanced potency and selectivity. The development of efficient synthetic routes is crucial for enabling more extensive biological evaluation and unlocking the full therapeutic potential of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Representative Biological Activities of Cinnamic Acid Derivatives

Anticancer Activity of Representative Cinnamic Acid Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,4-Dihydroxycinnamic acid (Caffeic acid) | A549 (Lung) | 15.4 | nih.gov |

| 4-Hydroxy-3-methoxycinnamic acid (Ferulic acid) | A549 (Lung) | >100 | nih.gov |

| 3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapic acid) | A549 (Lung) | >100 | nih.gov |

| 4-Methoxycinnamic acid | A549 (Lung) | >100 | nih.gov |

Antimicrobial Activity of Representative Cinnamic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cinnamic acid | Staphylococcus aureus | 2048 | |

| p-Coumaric acid | Staphylococcus aureus | 4096 | |

| Ferulic acid | Staphylococcus aureus | 4096 | |

| Sinapic acid | Staphylococcus aureus | 4096 | |

| Cinnamic acid | Escherichia coli | 2048 | |

| p-Coumaric acid | Escherichia coli | 4096 | |

| Ferulic acid | Escherichia coli | 4096 | |

| Sinapic acid | Escherichia coli | 4096 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Difluoromethoxy Cinnamic Acid

Established Synthetic Routes for 4-(Difluoromethoxy)cinnamic Acid

The synthesis of this compound is primarily achieved through multi-step processes that involve the initial construction of a core structure, followed by the introduction of the critical difluoromethoxy group. These established routes focus on reliable and well-understood chemical transformations.

Precursor Compounds and Initial Building Blocks for Synthesis

The synthesis of the cinnamic acid backbone typically begins with simpler, commercially available aromatic compounds. A common and direct precursor for derivatization is 4-hydroxycinnamic acid . This compound provides the necessary phenyl ring and the acrylic acid side chain, with a hydroxyl group at the ideal position for subsequent difluoromethoxylation.

Alternatively, the synthesis can start from 4-hydroxybenzaldehyde . This aldehyde can be converted to the cinnamic acid structure through classic condensation reactions. Common methods include:

Knoevenagel Condensation: Reacting the aldehyde with malonic acid in the presence of a base like pyridine (B92270) and piperidine. nih.gov

Perkin Reaction: Involving the condensation of an aromatic aldehyde (like 4-hydroxybenzaldehyde) with an acid anhydride, such as acetic anhydride , using an alkali salt like sodium acetate (B1210297) as a base catalyst. youtube.com

Once the 4-hydroxycinnamic acid scaffold is in place, the focus shifts to the introduction of the difluoromethyl group onto the phenolic oxygen.

Key Reaction Conditions and Catalytic Systems in the Synthesis of this compound

The conditions for synthesizing the cinnamic acid framework are well-established. The Perkin reaction, for instance, typically requires heating the mixture of the aromatic aldehyde, acetic anhydride, and sodium acetate at elevated temperatures, often between 160°C and 180°C for several hours. youtube.com The Knoevenagel condensation can proceed under milder conditions, often by heating at 100°C. nih.gov A one-pot synthesis method has also been developed using aromatic aldehydes and aliphatic carboxylic acids with boron tribromide as a reagent and 4-dimethylaminopyridine (4-DMAP) and pyridine as bases, refluxing at 180-190°C. mdpi.comresearchgate.net

The introduction of the difluoromethoxy group is a critical step governed by its own set of reaction parameters. The difluoromethoxylation of the precursor, 4-hydroxycinnamic acid, is typically performed under basic conditions to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. Reagents such as diethyl(bromodifluoromethyl)phosphonate are effective for this transformation. researchgate.netresearchgate.net The reaction's success often depends on the pKa of the starting material, with substrates having a pKa below approximately 11 showing effective reaction. researchgate.net

More recently, visible light photoredox catalysis has emerged as a powerful tool for forming C–O bonds under mild conditions, representing an innovative strategy for synthesizing difluoromethyl ethers. nih.gov

Strategies for Introducing the Difluoromethoxy Group

The incorporation of the difluoromethoxy (–OCF₂H) functional group is a key challenge in the synthesis of the target molecule. This group can significantly alter a molecule's physicochemical properties, such as its metabolic stability and binding affinity, by acting as a bioisostere for other groups like hydroxyl or thiol and serving as a hydrogen bond donor. nih.govnih.gov

The primary strategy involves the O-difluoromethylation of a phenolic precursor, such as 4-hydroxycinnamic acid. This transformation is commonly achieved by generating difluorocarbene (:CF₂) as a reactive intermediate, which then inserts into the O-H bond of the phenol.

Key reagents used for this purpose include:

Diethyl(bromodifluoromethyl)phosphonate: This reagent, used under basic conditions, is effective for the difluoromethylation of various S- and O-based nucleophiles. researchgate.netdntb.gov.ua

Chlorodifluoromethane (ClCF₂H): Conventionally used for forming X–CF₂H bonds (where X is oxygen, nitrogen, or sulfur), though its use is declining due to its properties as an ozone-depleting substance. rsc.org

Other Difluorocarbene Precursors: Modern methods utilize novel, non-ozone-depleting reagents to generate difluorocarbene for O-H insertion reactions. rsc.org

The table below summarizes the key building blocks and reagents involved in the established synthetic routes.

| Role | Compound | Synthetic Method |

| Initial Building Block | 4-Hydroxybenzaldehyde | Perkin Reaction, Knoevenagel Condensation |

| Initial Building Block | Malonic Acid | Knoevenagel Condensation |

| Initial Building Block | Acetic Anhydride | Perkin Reaction |

| Direct Precursor | 4-Hydroxycinnamic Acid | O-Difluoromethylation |

| Difluoromethylating Agent | Diethyl(bromodifluoromethyl)phosphonate | Generation of Difluorocarbene |

| Difluoromethylating Agent | Chlorodifluoromethane (ClCF₂H) | Conventional O-Difluoromethylation |

| Catalyst/Base | Sodium Acetate | Perkin Reaction |

| Catalyst/Base | Pyridine, Piperidine | Knoevenagel Condensation |

Advanced Synthetic Approaches and Late-Stage Functionalization

Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods for introducing fluorinated groups into complex molecules at later stages of a synthetic sequence. These methods offer greater flexibility and access to novel compounds.

Chemo- and Regioselective Difluoromethylation Methodologies

Achieving high selectivity is crucial when functionalizing molecules with multiple potential reaction sites. In the context of O-difluoromethylation, chemo- and regioselectivity are often governed by the electronic properties of the substrate.

Research using diethyl(bromodifluoromethyl)phosphonate has shown that for substrates with multiple nucleophilic centers, the difluoromethylation occurs selectively at the center with the lowest pKa and highest polarizability. researchgate.net This principle allows for predictable functionalization of the most acidic hydroxyl or thiol group in a polyfunctional molecule.

For direct C-H difluoromethylation, which involves forming a C-CF₂H bond rather than a C-O-CF₂H bond, significant progress has been made in controlling regioselectivity. For instance, a novel strategy for the precise difluoromethylation of pyridines involves a temporary dearomatisation of the pyridine ring. This activation method allows the difluoromethyl group to be introduced at specific sites (meta or para positions) that are typically difficult to access. eurekalert.org

C(sp²)–CF₂H Bond Formation Strategies

While this compound contains a C(sp²)-O-CF₂H linkage, the direct formation of a C(sp²)–CF₂H bond on an aromatic ring is a highly sought-after transformation in medicinal chemistry. rsc.org The development of these methods is relevant as they expand the toolbox for creating fluorinated aromatic compounds. The last decade has seen a surge in metal-based methods to achieve this transformation. rsc.org

Strategies for direct C(sp²)–CF₂H bond formation primarily involve transition-metal-catalyzed cross-coupling reactions and radical chemistry. rsc.org

| Catalytic Metal | Description of Method | Key Features and Challenges |

| Copper | Copper-catalyzed cross-coupling is a common method for C(sp²)–CF₂H bond formation. rsc.org It often involves the use of a difluoromethyl source and an aryl halide. | The process is demanding due to the high energy barrier associated with oxidative addition to Cu(I). The first isolable CuCF₂H complex was only reported in 2017. researchgate.netrsc.org |

| Palladium | Palladium-catalyzed methods benefit from a more facile oxidative addition of aryl halides compared to copper. rsc.org | A key challenge lies in the slower transmetallation step to transfer the CF₂H group onto the Pd(II) center. However, the final reductive elimination of the product is more facile than for related trifluoromethylations. rsc.org |

| Nickel | Nickel catalysis offers advantages due to the stability of its alternative open-shell electronic configurations (e.g., Ni(I), Ni(III)), allowing for different reaction pathways. rsc.org | Activation of an electrophile by nickel can proceed through either a two-electron oxidative addition or a single-electron process. rsc.org |

| Radical Chemistry | Minisci-type radical reactions provide a powerful method for C(sp²)–H difluoromethylation, particularly for heteroaromatics. rsc.orgrsc.org Various reagents can serve as CF₂H radical precursors. | This strategy is highly attractive for late-stage functionalization as it directly converts a C-H bond, avoiding the need for pre-functionalized starting materials. rsc.org |

These advanced methodologies, particularly radical C-H functionalization and metal-catalyzed cross-coupling, represent the cutting edge of organofluorine chemistry, enabling the synthesis of a wide array of difluoromethylated compounds. rsc.org

Derivatization of this compound for Enhanced Biological Activity

The strategic modification of this compound has been a key focus in medicinal chemistry to unlock its full therapeutic potential. By creating a diverse library of analogues and conjugates, researchers aim to enhance its biological activity, improve pharmacokinetic properties, and explore new therapeutic applications. This section delves into the synthetic methodologies employed for the derivatization of this compound, with a particular emphasis on the synthesis of novel analogues and the critical aspect of stereochemical control.

Synthesis of Novel Analogues and Conjugates

The synthesis of novel analogues and conjugates of this compound primarily involves the modification of its carboxylic acid group to form esters and amides. These transformations are often accomplished using standard coupling reactions, which allow for the introduction of a wide variety of substituents, leading to compounds with potentially enhanced biological profiles.

A notable example, while involving the closely related isomer 3'-(difluoromethyl)-4'-methoxycinnamic acid, provides a robust one-pot methodology that is directly applicable to the synthesis of 4-(difluoromethoxy)cinnamoyl amides. This approach utilizes a fluorinating agent, such as Deoxofluor®, to convert the corresponding 3-formyl-4-methoxycinnamic acid into the acyl fluoride (B91410) in situ. This reactive intermediate is then directly coupled with a range of primary and secondary amines to yield the desired amides in good to excellent yields (46-84%). nih.gov The reaction proceeds smoothly at room temperature, demonstrating a scalable and efficient route to a library of amide analogues. nih.gov

Synthetic Scheme for 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides

Source: Martinez et al., Molecules, 2020. nih.gov

The versatility of this method is highlighted by the successful synthesis of a series of amides with varying alkyl and aryl substituents on the nitrogen atom.

| Compound | Amine (R1R2NH) | Yield (%) |

| 11a | N-methylamine | 65 |

| 11b | N-isopropylamine | 78 |

| 11c | N-cyclopropylamine | 72 |

| 11d | N-isopentylamine | 84 |

| 11e | N-benzylamine | 75 |

| 11f | N-(4-methoxybenzyl)amine | 68 |

| 11g | N-(2-phenylethyl)amine | 81 |

| 11h | N,N-diethylamine | 55 |

| 11i | Pyrrolidine | 62 |

| 11j | Piperidine | 70 |

| 11k | Morpholine | 76 |

| 11l | N-phenylpiperazine | 46 |

| 11m | N-(4-methoxyphenyl)piperazine | 52 |

Table adapted from Martinez et al., Molecules, 2020. nih.gov

Beyond this specific methodology, a broad spectrum of standard coupling reagents can be employed for the synthesis of amides and esters from this compound. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 4-(dimethylamino)pyridine (DMAP). These reagents facilitate the formation of an active ester intermediate, which readily reacts with alcohols or amines to form the corresponding ester or amide derivatives.

Pharmacological Investigations and Biological Activities of 4 Difluoromethoxy Cinnamic Acid

Anti-inflammatory Potential

Cinnamic acid and its derivatives have demonstrated notable anti-inflammatory properties. nih.govnih.govwjbphs.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways and mediators. researchgate.netnih.govresearchgate.net

In Vitro Anti-inflammatory Assays and Cellular Models

The anti-inflammatory activity of cinnamic acid derivatives has been evaluated using various in vitro models. A common method involves the inhibition of albumin denaturation, as the denaturation of proteins is a well-documented cause of inflammation. wjbphs.com The ability of a compound to prevent protein denaturation suggests potential for anti-inflammatory activity. wjbphs.com

Another in vitro approach utilizes lipopolysaccharide (LPS)-stimulated cellular models, such as RAW264.7 macrophages, to mimic an inflammatory response. researchgate.net In these models, the inhibitory effects of test compounds on the production of pro-inflammatory mediators are measured. For instance, some cinnamic acid derivatives have been shown to significantly inhibit the production of nitric oxide (NO) in LPS-induced macrophages, indicating their anti-inflammatory potential. researchgate.net

Modulation of Inflammatory Biomarkers and Signaling Pathways

The anti-inflammatory action of cinnamic acid derivatives is linked to their ability to modulate specific biomarkers and signaling pathways involved in the inflammatory cascade. A key mechanism is the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.govresearchgate.net For example, certain derivatives have demonstrated remarkable inhibitory activity against the production of IL-6 and TNF-α in vitro. nih.govresearchgate.net

Furthermore, these compounds can influence critical signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory process. researchgate.netresearchgate.net Some cinnamic acid derivatives have been found to exert their anti-inflammatory effects by binding to and suppressing the MAPK signaling pathway, thereby blocking the progression of inflammation. researchgate.net The inhibition of NF-κB activation is another important mechanism, as this transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes. researchgate.net Additionally, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators, can be downregulated by these compounds. researchgate.netresearchgate.net

Antimicrobial Efficacy

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial activity against bacteria, fungi, and other microorganisms. nih.govmdpi.comnih.gov Their efficacy is often influenced by the specific chemical modifications made to the parent cinnamic acid structure. nih.gov

Antibacterial Activity Profile Against Gram-Positive and Gram-Negative Organisms

Derivatives of cinnamic acid have shown varied efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some synthesized derivatives exhibit stronger antimicrobial effects than cinnamic acid itself. nih.gov For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus, a Gram-positive bacterium, with minimum inhibitory concentrations (MICs) in the range of 16-64 mg/L. nih.gov However, the activity against Gram-negative bacteria can be limited in some cases, potentially due to the difficulty of penetrating their double-membrane structure. nih.gov

The following table summarizes the antibacterial activity of selected cinnamic acid derivatives against various bacterial strains.

| Bacterial Strain | Type | Activity of Cinnamic Acid Derivatives | Reference |

| Staphylococcus aureus | Gram-positive | Significant inhibition by some derivatives (MIC 16-64 mg/L) | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Slight activity at higher concentrations (64–128 µg/mL) | nih.gov |

| Escherichia coli | Gram-negative | Slight activity at higher concentrations (64–128 µg/mL) | nih.gov |

| Enterococcus spp. (HLAR & VRE) | Gram-positive | High activity with some derivatives (MIC 2–4 µg/mL) | nih.gov |

Antifungal Properties, Including Efficacy Against Plant Pathogens

Cinnamic acid and its derivatives also possess significant antifungal properties. nih.govnih.gov They have been shown to be effective against a range of fungi, including those that are pathogenic to plants. For example, cinnamic acid has demonstrated inhibitory effects on the mycelial growth of Sclerotinia sclerotiorum, a fungus that causes stem rot in various crops. nih.gov The average EC50 value for this inhibition was found to be 18.77 (±3.39) µg/ml. nih.gov

The antifungal mechanism of these compounds can involve the disruption of the fungal cell membrane and the inhibition of key enzymes. nih.govnih.gov The table below highlights the antifungal activity of cinnamic acid against specific plant pathogens.

| Fungal Pathogen | Disease Caused | Efficacy of Cinnamic Acid | Reference |

| Sclerotinia sclerotiorum | Sclerotinia stem rot | EC50 values for mycelial growth inhibition ranged from 9.37 to 42.54 µg/ml. | nih.gov |

| Rhizoctonia solani | Damping-off, root rot | Clove water extract containing cinnamic acid derivatives showed strong inhibition. | mdpi.com |

| Fusarium oxysporum | Fusarium wilt | Clove essential oil containing cinnamic acid derivatives exhibited antifungal activity. | mdpi.com |

Anti-biofilm Formation Capabilities

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them more resistant to antimicrobial agents. mdpi.com Several studies have highlighted the ability of cinnamic acid derivatives to inhibit biofilm formation by various microorganisms. nih.govnih.govresearchgate.net

For instance, certain synthetic derivatives of cinnamic acid have been shown to inhibit biofilm formation in high-level aminoglycoside-resistant (HLAR) strains of Enterococcus spp. by 70% to 94% at a concentration of 4 times the MIC. nih.gov Similarly, strong anti-biofilm activity has been observed against Staphylococcus epidermidis, a common cause of biofilm-associated infections. researchgate.net Some ester and amide derivatives of cinnamic acid have also demonstrated significant inhibition of biofilm formation in the fungus Candida albicans, with biofilm inhibitory concentrations (BMIC50) as low as 2µg/mL. nih.gov

Antioxidant Activities

The antioxidant properties of cinnamic acid and its derivatives are a significant area of research, with studies highlighting their potential to counteract oxidative stress, a key factor in various pathologies.

Mechanisms of Free Radical Scavenging by 4-(Difluoromethoxy)cinnamic Acid

Cinnamic acid derivatives are recognized for their capacity to act as free radical scavengers. This activity is largely attributed to their chemical structure, particularly the presence of hydroxyl groups on the cinnamoyl moiety, which confers strong free radical scavenging properties. nih.gov These compounds can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to biological macromolecules like proteins and DNA. nih.govnih.gov The interaction with stable radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common method to assess this scavenging ability. nih.gov

While direct studies on this compound's specific free radical scavenging mechanisms are emerging, the broader family of cinnamic acids demonstrates that structural modifications, including the introduction of substituents on the phenyl ring, significantly influence their antioxidant potential. For instance, derivatives like ferulic acid and sinapic acid show considerable radical scavenging activities. nih.govnih.gov The difluoromethoxy group in this compound likely modulates its electronic properties, which in turn affects its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Inhibition of Lipid Peroxidation and Cellular Oxidative Stress

Oxidative stress can lead to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. nih.gov Cinnamic acid derivatives have been shown to inhibit lipid peroxidation. nih.govnih.gov For example, ferulic acid, sinapic acid, and caffeic acid have demonstrated considerable inhibitory effects on lipid peroxidation. nih.gov This protective effect is crucial in preventing the chain reactions of lipid degradation that contribute to cellular damage.

Furthermore, some cinnamic acid derivatives can reduce levels of intracellular ROS. nih.gov They may also indirectly bolster the cell's antioxidant defenses by influencing the expression of endogenous antioxidant enzymes. nih.gov For instance, certain derivatives have been shown to upregulate enzymes like catalase and superoxide (B77818) dismutase. nih.gov While specific data on this compound is still developing, its structural similarity to other active cinnamic acids suggests it may also possess the ability to protect against lipid peroxidation and cellular oxidative stress.

Anticancer Research

The potential of cinnamic acid and its derivatives as anticancer agents has been a subject of extensive investigation. nih.govnih.govnih.govnih.govresearchgate.net These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of cinnamic acid derivatives against a range of human cancer cell lines, including those from melanoma, glioblastoma, prostate, and lung carcinomas. nih.govnih.gov The concentration required to cause a 50% reduction in cell proliferation (IC50) for cinnamic acid itself has been reported to be in the range of 1 to 4.5 mM in these cell lines. nih.gov Research on synthetic derivatives continues to explore compounds with enhanced potency and selectivity against cancer cells. nih.gov For instance, certain N-cinnamamide derivatives have shown significant activity against various cancer cell lines. nih.gov The antiproliferative activity of these compounds is a key focus, with the aim of developing new therapeutic agents. nih.gov

Interactive Table: In Vitro Cytotoxicity of Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, Lung Carcinoma | 1 - 4.5 mM | nih.gov |

| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | nih.gov |

Identification of Molecular Targets and Pathways in Cancer Cell Dynamics (e.g., MMP9, AIF, AKR1C3, AKR1B10, MAPK14)

The anticancer effects of cinnamic acid derivatives are mediated through various molecular mechanisms. One key area of investigation is their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov Cinnamic acid-related compounds have been designed as inhibitors of oncogenic protein kinases. nih.gov

Research has also pointed to the modulation of genes involved in tumor metastasis. For example, cinnamic acid has been shown to affect the expression of matrix metalloproteinase-2 (a close relative of MMP9) and its tissue inhibitor. nih.gov While direct evidence for the interaction of this compound with MMP9, AIF, AKR1C3, AKR1B10, and MAPK14 is still under investigation, the broader class of cinnamic acid derivatives is known to influence pathways involving such targets. The structural features of these derivatives allow them to interact with various biological targets, leading to the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. nih.gov

Other Emerging Biological Activities

Beyond their antioxidant and anticancer properties, cinnamic acid and its derivatives are being explored for a range of other biological activities. These include antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.org For instance, some derivatives have shown potential in inhibiting enzymes like cyclooxygenase (COX), which is involved in inflammation. rsc.org The broad spectrum of biological activities highlights the therapeutic potential of this class of compounds in various diseases. nih.gov

Hepatoprotective Effects and Liver Damage Mitigation

There is a significant body of research on the hepatoprotective effects of various cinnamic acid derivatives. mdpi.comnih.govresearchgate.netnih.gov Studies on compounds such as LQM717 and LQM755, which are synthetic analogs of cinnamic acid, have shown a significant ability to prevent acute liver damage induced by toxins like carbon tetrachloride (CCl4). mdpi.comresearchgate.netnih.gov These derivatives have been observed to reduce inflammation, necrosis, and steatosis in liver tissue. mdpi.comresearchgate.netnih.gov For instance, cinnamic acid itself has demonstrated a capacity to lessen cisplatin-induced hepatotoxicity. mdpi.com Furthermore, p-methoxycinnamic acid has been noted for its hepatoprotective properties. researchgate.net

Despite the promising results for other cinnamic acid derivatives, there is currently no specific scientific literature available detailing the hepatoprotective effects or liver damage mitigation capabilities of this compound.

Neuroprotective Properties and Neurological Disease Models

The neuroprotective potential of cinnamic acid and its derivatives is an active area of research. rsc.orgresearchgate.netnih.govnih.govmdpi.com Cinnamic acid has been shown to improve memory and reduce oxidative stress in the brain in diabetic mouse models. nih.gov Cinnamic aldehyde, a related compound, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.govmdpi.com The mechanisms underlying these effects are thought to involve the modulation of inflammatory pathways and protection against oxidative damage. nih.gov

However, specific studies on the neuroprotective properties of this compound in neurological disease models, such as Alzheimer's or Parkinson's disease, have not been identified in the current scientific literature.

Antidiabetic Activity and Enzyme Inhibition (e.g., PTP1B, DPP-IV, α-glucosidase)

Cinnamic acid and its derivatives have been investigated for their potential in managing diabetes. nih.govnih.gov The mechanisms often involve the inhibition of key enzymes such as protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-IV (DPP-IV), and α-glucosidase. nih.govnih.gov For instance, cinnamic acid has been shown to improve glucose tolerance and stimulate insulin (B600854) secretion. nih.govnih.gov Research on p-methoxycinnamic acid suggests it can improve glucose tolerance without causing severe hypoglycemia. nih.gov

While the potential of cinnamic acid derivatives is evident, there is a lack of specific research data on the inhibitory activity of this compound against PTP1B, DPP-IV, or α-glucosidase.

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibition a promising anti-pathogenic strategy. nih.govmdpi.com Cinnamic acid has been shown to effectively inhibit the production of quorum sensing-dependent virulence factors and biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov In silico analyses suggest that cinnamic acid may act as a competitive inhibitor for the natural ligands of transcriptional activators in the quorum sensing circuit. nih.gov

Although other derivatives have shown activity, there are no specific studies available on the quorum sensing inhibitory effects of this compound in bacterial pathogens.

Enzyme Inhibition Profiling (e.g., mitochondrial aldehyde dehydrogenase, COX-2, ATPase, ENTPDase, chalcone (B49325) synthase)

The inhibitory effects of cinnamic acid derivatives on various enzymes have been explored. For example, some derivatives have been found to inhibit mitochondrial aldehyde dehydrogenase (ALDH2), an enzyme important for detoxifying aldehydes. nih.govnih.govunl.edudrugbank.com

A comprehensive enzyme inhibition profile for this compound against mitochondrial aldehyde dehydrogenase, COX-2, ATPase, ENTPDase, and chalcone synthase is not available in the current body of scientific literature. nih.govnih.govfrontiersin.orgtaylorandfrancis.comwikipedia.org

Phyto-toxic Activity and Herbicidal Potential Against Parasitic Weeds

The potential of natural compounds and their derivatives as bioherbicides is an area of growing interest. Some cinnamic acid derivatives have been evaluated for their phytotoxic effects. For example, a study on dibrominated cinnamic acid derivatives showed varying levels of phytotoxicity on Phaseolus vulgaris. researchgate.net Another study investigated the herbicidal mechanism of 4-hydroxy-3-methoxy cinnamic acid ethyl ester. nih.gov

Currently, there is no available research specifically investigating the phyto-toxic activity or herbicidal potential of this compound against parasitic weeds.

Mechanistic Elucidation of 4 Difluoromethoxy Cinnamic Acid Action

Identification of Molecular Targets and Binding Interactions

The biological activity of cinnamic acid derivatives is intrinsically linked to their interactions with specific molecular targets within the cell. rsdjournal.orgresearchgate.net These interactions can range from binding to receptors and enzymes to modulating the intricate network of intracellular signaling.

Investigations into Receptor and Enzyme Binding Affinity

Research into the binding affinity of cinnamic acid derivatives has revealed their potential to interact with a variety of enzymes. One key area of investigation has been their effect on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Studies have shown that substituents on the phenyl ring of cinnamic acid can enhance the inhibition of the monophenolase activity of tyrosinase. nih.gov For instance, one derivative was identified as a reversible competitive inhibitor of tyrosinase with a notable IC50 value, and molecular docking studies have suggested its location within the catalytic center of the enzyme. nih.gov

Another significant target for cinnamic acid derivatives is α-glucosidase, an enzyme involved in carbohydrate digestion. Research has demonstrated that certain derivatives, such as 4-methoxy-trans-cinnamic acid and its ethyl ester, exhibit potent inhibitory activity against this enzyme. nih.gov The nature of this inhibition can vary, with the acid form acting as a noncompetitive inhibitor and the ester form acting as a competitive inhibitor. nih.gov

Furthermore, cinnamic acid derivatives have been studied for their interaction with cinnamate (B1238496) 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway. nih.gov Specific derivatives have been developed as competitive and mechanism-based irreversible inhibitors of C4H. nih.gov

Modulation of Intracellular Signal Transduction Pathways

The biological effects of cinnamic acid derivatives extend to the modulation of intracellular signal transduction pathways. These pathways are crucial for transmitting signals from the cell surface to the nucleus, thereby controlling various cellular processes.

One of the key signaling molecules that can be influenced is Protein Kinase C (PKC), a family of enzymes that play a pivotal role in various cellular functions by phosphorylating target proteins. nih.gov The activity of PKC can be modulated by various factors, and its dysregulation has been implicated in several diseases. nih.gov

In the context of inflammation, cinnamic acid derivatives have been shown to act against pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). researchgate.net The cinnamoyl portion of these molecules, characterized by an aromatic ring conjugated with a double trans bond, is thought to be crucial for these anti-inflammatory actions. researchgate.net

Cellular and Subcellular Modulatory Effects

The interactions of 4-(Difluoromethoxy)cinnamic acid and its analogs at the molecular level translate into a range of effects on cellular processes and structures. These include the modulation of key metabolic pathways and the alteration of cellular membrane properties.

Impact on Specific Metabolic Pathways (e.g., VLCFA biosynthesis, flavonoid and anthocyanin biosynthesis)

Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis:

The biosynthesis of very-long-chain fatty acids (VLCFAs) is a critical process for various cellular functions, including membrane structure and signaling. researchgate.net This pathway involves a series of enzymatic steps, beginning with the elongation of long-chain fatty acids. nih.gov The initial and rate-limiting step is catalyzed by a family of enzymes known as elongases (ELOVL) or β-ketoacyl-CoA synthases (KCS). researchgate.netnih.gov Several transcription factors have been identified that regulate the expression of genes involved in VLCFA biosynthesis, highlighting the complex control of this pathway. nih.gov

Flavonoid and Anthocyanin Biosynthesis:

Cinnamic acid and its derivatives are precursors in the biosynthesis of flavonoids and anthocyanins, which are important for plant pigmentation and defense. nih.gov The hydroxylation of cinnamic acid is a key step in this pathway. nih.gov Dihydroflavonols are a crucial branch point, serving as intermediates for the production of both colored anthocyanins and colorless flavonols. researchgate.net The enzymes dihydroflavonol 4-reductase (DFR) and flavonol synthase (FLS) compete for these dihydroflavonol substrates, and the ratio of their activities is a key determinant of the final pigment produced. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective compounds. rsdjournal.orgresearchgate.net For cinnamic acid derivatives, SAR studies have provided valuable insights into the features that govern their interactions with molecular targets.

The substituents on the phenyl ring of cinnamic acid play a significant role in determining its activity. For example, in the context of α-glucosidase inhibition, the presence of a substituent at the 4-position of the trans-cinnamic acid structure is important. nih.gov Studies have shown that increasing the bulkiness and chain length of 4-alkoxy substituents, as well as introducing electron-withdrawing groups, can decrease the inhibitory activity. nih.gov This suggests that both steric and electronic factors are critical for optimal interaction with the enzyme.

The versatility of cinnamic acid derivatives allows for their activity to be finely tuned through structural modifications. rsdjournal.org The cinnamoyl portion, consisting of the aromatic ring and the conjugated double bond, is a key structural feature for various biological activities. researchgate.net The ability to synthesize a wide range of derivatives with varied synthetic routes has facilitated the exploration of their therapeutic potential. rsdjournal.orgresearchgate.net

Furthermore, the stabilization of cinnamic acid molecules can be influenced by intermolecular interactions. For instance, the incorporation of cinnamic acid into layered double hydroxides can be stabilized not only by electrostatic interactions but also by intermolecular π-π interactions. nih.gov The introduction of a neutral derivative like cinnamaldehyde (B126680) can further enhance this stabilization by acting as a π-π interaction mediator. nih.gov

Elucidating the Influence of the Difluoromethoxy Group on Biological Potency and Selectivity

The difluoromethoxy (-OCHF₂) group at the para-position of the cinnamic acid scaffold is a unique substituent that combines the features of a methoxy (B1213986) group with those of fluorine atoms. While direct comparative studies on this compound itself are limited in the provided literature, the influence of this group can be inferred from the well-documented effects of methoxy and halogen substituents on related compounds.

The methoxy (-OCH₃) group, particularly at the para-position, is a key structural element that often determines strong antidiabetic, hepatoprotective, and neuroprotective potential in cinnamic acid derivatives. nih.gov For instance, p-methoxycinnamic acid has been shown to exhibit significantly higher antidiabetic activity than reference compounds. nih.gov Methoxy groups can also enhance stability in biological systems by preventing the formation of certain conjugates, although they are still subject to rapid metabolism. nih.gov

On the other hand, the inclusion of halogen atoms like fluorine and chlorine, which are strong electron-withdrawing groups, is known to enhance the biological activity of cinnamic acid derivatives. nih.govnih.gov The presence of an electron-withdrawing group on the phenyl ring, especially at the para-position, has been linked to enhanced antifungal and anti-tuberculosis activity. nih.gov

The difluoromethoxy group combines the ether linkage of the methoxy group with the strong electron-withdrawing nature of two fluorine atoms. This substitution is expected to increase the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group, which can affect its ability to cross biological membranes and interact with molecular targets. The potent electron-withdrawing effect of the two fluorine atoms likely modulates the electronic properties of the entire molecule, influencing its binding affinity and reactivity. This unique combination of properties suggests that the difluoromethoxy group can significantly impact the biological potency and target selectivity of the cinnamic acid scaffold, though further specific research is needed to fully characterize its precise effects.

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

The type, number, and position of substituents on the aromatic ring of cinnamic acid are critical determinants of its pharmacological profile. nih.govnih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a significant role in modulating bioactivity.

Electron-withdrawing groups, such as halogens (F, Cl) or a carboxylic acid group, have been shown to enhance the antimicrobial activity of cinnamic acid derivatives. nih.gov For example, a study demonstrated that introducing an electron-withdrawing group generally improved anti-TB activity, with a carboxylic acid at the para-position showing particularly potent results. nih.gov Similarly, the presence of such groups enhanced the antifungal activity of cinnamic acid derivatives against several fungal species. nih.gov

Conversely, electron-donating groups, like the methoxy (-OCH₃) group, have been strongly associated with other therapeutic effects. The presence of a methoxy group at the para-position is considered a key element for high antidiabetic activity. nih.gov It has also been linked to significant hepatoprotective and neuroprotective properties. nih.gov

The position of the substituent is also crucial. For cholinesterase inhibition, para-substituted fluorine or chlorine on the cinnamic acid ring led to potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE). nih.gov In contrast, ortho-substituted analogues showed the opposite effect, indicating that the substitution pattern can determine the selectivity of the inhibitor. nih.gov

The following table summarizes the observed impact of different substitutions on the biological activity of cinnamic acid derivatives based on published research findings.

| Substituent | Position | Observed Effect | Target/Activity | Reference |

| Carboxylic Acid | para | Potent anti-TB activity | Mycobacterium tuberculosis | nih.gov |

| Methoxy (-OCH₃) | para | High antidiabetic activity | α-glucosidase inhibition | nih.govnih.gov |

| Methoxy (-OCH₃) | para | Hepatoprotective, Neuroprotective | Liver cells, Neurons | nih.gov |

| Chlorine (Cl) | para | Enhanced antibacterial activity | General antibacterial | nih.gov |

| Fluorine (F) | para | Potent activity against AChE, poor against BChE | Cholinesterase Inhibition | nih.gov |

| Chlorine (Cl) | para | Potent activity against AChE, poor against BChE | Cholinesterase Inhibition | nih.gov |

| Fluorine (F) | ortho | Poor activity against AChE, potent against BChE | Cholinesterase Inhibition | nih.gov |

| Chlorine (Cl) | ortho | Poor activity against AChE, potent against BChE | Cholinesterase Inhibition | nih.gov |

Role of Stereochemistry in Bioactivity and Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceutical compounds, including cinnamic acid derivatives. The shape of a molecule dictates how it interacts with biological targets like enzymes and receptors.

For cinnamic acids, a key stereochemical feature is the configuration of the double bond in the acrylic acid side chain, which can exist in either a cis or trans form. The trans isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the most common and generally the more stable and biologically active form. nih.gov The rigid, planar structure of the trans-cinnamic acid backbone is crucial for fitting into the binding sites of target proteins.

The importance of stereochemistry extends beyond simple geometric isomerism. When chiral centers are present in derivatives, the different enantiomers can have vastly different biological activities. This is because biological targets are themselves chiral, and they interact differently with each enantiomer. One isomer may bind with high affinity and elicit a strong therapeutic effect, while the other may be inactive or even cause unwanted side effects. This stereoselective recognition can also affect the absorption and metabolism of a drug, as transport systems and metabolic enzymes often show a preference for one stereoisomer over another.

Comparative Structure-Activity Analyses with Related Cinnamic Acid Analogues

The pharmacological profile of this compound can be better understood through a comparative analysis with other well-studied cinnamic acid analogues. The structure-activity relationship (SAR) is highly dependent on the nature of the substituent at the para-position of the phenyl ring.

Cinnamic Acid: The parent compound, lacking any ring substituents, exhibits a range of biological properties, including antioxidant and antimicrobial effects, but often serves as a baseline for activity. nih.gov

4-Hydroxycinnamic Acid (p-Coumaric Acid): The hydroxyl group is a hydrogen bond donor and is associated with antioxidant properties. nih.gov

4-Methoxycinnamic Acid: As discussed, the methoxy group is an electron-donating group that significantly enhances antidiabetic and neuroprotective activities. nih.gov It generally leads to higher activity in these areas compared to the unsubstituted or hydroxyl-substituted analogues. nih.govnih.gov

4-Chlorocinnamic Acid: The chloro group is an electron-withdrawing substituent. Its presence at the para-position is known to enhance antibacterial activity compared to the unsubstituted acid. nih.gov

This compound presents a hybrid of these characteristics. The difluoromethoxy group is electron-withdrawing due to the highly electronegative fluorine atoms, a feature it shares with 4-chlorocinnamic acid. This suggests it may possess enhanced antimicrobial or antifungal properties. nih.gov At the same time, it retains the ether oxygen of the methoxy group, which could influence its interaction with targets that recognize 4-methoxycinnamic acid. However, the increased bulk and lipophilicity of the -OCHF₂ group compared to -OCH₃ or -Cl will also alter its binding characteristics and pharmacokinetic profile. For instance, increasing the bulkiness of alkoxy substituents at the 4-position has been shown to decrease α-glucosidase inhibitory activity. nih.gov

The table below provides a comparative overview of these analogues.

| Compound Name | Structure | Key Substituent Feature | Known/Expected Biological Activity Profile |

| Cinnamic Acid | C₉H₈O₂ | Unsubstituted | Baseline antioxidant and antimicrobial activity. nih.gov |

| 4-Hydroxycinnamic Acid | C₉H₈O₃ | Electron-donating, H-bond donor | Antioxidant properties. nih.gov |

| 4-Methoxycinnamic Acid | C₁₀H₁₀O₃ | Electron-donating | Strong antidiabetic, hepatoprotective, and neuroprotective activities. nih.gov |

| 4-Chlorocinnamic Acid | C₉H₇ClO₂ | Electron-withdrawing | Enhanced antibacterial activity. nih.gov |

| This compound | C₁₀H₈F₂O₃ | Electron-withdrawing, Lipophilic | Potentially enhanced antimicrobial/antifungal activity; unique profile due to combined electronic and steric effects. |

Computational and in Silico Investigations of 4 Difluoromethoxy Cinnamic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as 4-(Difluoromethoxy)cinnamic acid, might interact with a biological target, typically a protein.

Molecular docking simulations predict the binding affinity, often expressed as a binding energy (ΔG), which indicates the strength of the interaction between a ligand and its target. A more negative binding energy suggests a stronger and more stable interaction. analis.com.my While docking studies specifically for this compound are not prominent in the literature, research on analogous cinnamic acid derivatives provides a valuable reference for its potential biological activity.

For instance, studies on similar compounds have shown a range of binding affinities to various protein targets. The binding energy of trans-4-(Trifluoromethyl)cinnamic acid, an analogue, with the histone deacetylase inhibitor (HDAC8) was reported to be -6.10 kcal/mol. Other research on different cinnamic acid derivatives has reported binding energies from -6.69 kcal/mol to as low as -14.68 kcal/mol against different enzymes, highlighting the diverse potential for this class of compounds to interact with biological targets. analis.com.mynih.gov For example, 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid showed a binding energy of -8.81 kcal/mol with the Epidermal Growth Factor Receptor (EGFR). fip.org

Table 1: Predicted Binding Energies of Various Cinnamic Acid Derivatives from Molecular Docking Studies

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase Inhibitor (HDAC8) | -6.10 | |

| 3-(4-tert-butylphenyl)-N-(4-methoxyphenyl) acrylamide | DENV-2 NS2B/NS3pro | -7.72 | analis.com.my |

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | Epidermal Growth Factor Receptor (EGFR) | -8.81 | fip.org |

| Rosmarinic acid | Matrix Metalloproteinase-9 (MMP-9) | -11.85 | nih.gov |

| Chlorogenic acid | Matrix Metalloproteinase-9 (MMP-9) | -12.62 | nih.gov |

This table is for illustrative purposes to show the range of binding energies for related compounds.

The stability of a ligand-target complex is governed by various non-covalent intermolecular interactions. For cinnamic acid derivatives, hydrogen bonds and π-stacking are crucial. rsc.org

Hydrogen Bonding: The carboxylic acid group of this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). Studies on related structures show that the main structural feature of cinnamic acids in the crystalline phase is the strong hydrogen bonding between their carboxyl groups, often forming dimers. nih.gov These dimers can be further interconnected by C-H···O intermolecular hydrogen bonds, where the C-H unit can be part of the aromatic ring. nih.gov

π-π Stacking: The phenyl ring in this compound allows for π-π stacking interactions with aromatic residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. rsc.org These interactions are fundamental to the stabilization of the complex. Research has shown that hydrogen bonding can influence the electronic properties of the aromatic ring, potentially increasing the strength of π-π stacking interactions. rsc.org The stabilization of cinnamic acid within layered double hydroxides has been attributed to both electrostatic interactions and intermolecular π-π interactions, underscoring the importance of this force. nih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interaction. nih.govnih.gov

While specific MD simulation studies on this compound are not readily found, the methodology's application to similar systems offers insight. MD simulations can reveal the conformational stability of a ligand within a binding site by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation period. nih.gov A stable RMSD value for the ligand and the protein suggests a stable binding mode. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid costly failures in later stages. researchgate.netsciensage.infodntb.gov.ua Various computational models and software are used to estimate these properties based on the molecule's structure.

The ability of a compound to permeate the skin is a key parameter for the development of transdermal drugs. This property is quantified by the skin permeability coefficient (Log Kp). In silico models, often based on Quantitative Structure-Property Relationships (QSPR), predict Log Kp using molecular descriptors. nih.govplos.org

Key descriptors that influence skin permeability include lipophilicity (Log P), molecular size, and the number of hydrogen bond donors and acceptors (related to the topological polar surface area, TPSA). umsha.ac.irhud.ac.uksemanticscholar.org Generally, higher lipophilicity and smaller molecular size favor skin penetration. Hydroxycinnamic acids have been noted for having good bioavailability scores. umsha.ac.ir

Based on QSPR models developed for other chemical classes, the presence of a carboxylic acid group, as in this compound, is generally associated with decreased skin permeability due to its hydrophilic nature. hud.ac.uk However, the difluoromethoxy group would increase the lipophilicity of the molecule compared to a simple hydroxyl or methoxy (B1213986) group, which could counterbalance the effect of the carboxylic acid to some extent. A precise in silico prediction would require inputting the structure of this compound into specialized ADMET prediction software.

Table 2: Key Molecular Descriptors Influencing Skin Permeability

| Descriptor | Influence on Skin Permeability (Log Kp) | Rationale |

|---|---|---|

| Lipophilicity (Log P) | Positive correlation | The stratum corneum, the main barrier of the skin, is lipophilic. |

| Molecular Weight (MW) | Negative correlation | Smaller molecules generally diffuse more easily through the skin layers. |

| Topological Polar Surface Area (TPSA) | Negative correlation | Higher TPSA indicates greater polarity, which hinders passage through the lipophilic skin barrier. |

Computational Drug-likeness Profiling

In silico predictions of drug-likeness are crucial in the early stages of drug discovery to assess the potential of a molecule to become an orally administered drug. These predictions are often based on established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While specific comprehensive drug-likeness profiles for this compound are not extensively detailed in the available literature, we can infer its probable characteristics based on related compounds and the known properties of its constituent moieties.

The presence of the carboxylic acid group and the difluoromethoxy group will significantly influence its drug-like properties. The carboxylic acid provides a hydrogen bond donor and acceptor, while the difluoromethoxy group is considered a lipophilic hydrogen bond donor. researchgate.net Computational tools can predict these and other parameters to generate a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govnih.gov For a related compound, trans-4-(trifluoromethyl)cinnamic acid, ADMET analysis has been performed to understand its drug-likeness.

A hypothetical computational drug-likeness profile for this compound might include the following parameters:

| Property | Predicted Value/Characteristic | Significance in Drug-likeness |

| Molecular Weight | ~214.15 g/mol | Within the typical range for orally bioavailable drugs (<500 g/mol ). |

| logP (Lipophilicity) | Moderately lipophilic | The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl group, but this can be modulated by other substituents. bohrium.comnih.gov |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 3 (2 from carboxylic acid, 1 from ether oxygen) | Influences solubility and interactions with biological targets. |

| Polar Surface Area (PSA) | Moderate | Affects membrane permeability and absorption. |

| Aqueous Solubility | Moderate to low | Influenced by the interplay between the polar carboxylic acid and the lipophilic difluoromethoxy group. |

| Blood-Brain Barrier (BBB) Permeability | Prediction would be necessary | Important for CNS-acting drugs. |

| CYP450 Inhibition | Prediction would be necessary | Potential for drug-drug interactions. |

This table is generated based on the general properties of the functional groups present in this compound and is for illustrative purposes. Actual values would require specific in silico calculations.

Bioinformatic Analysis for Novel Target Identification

Bioinformatic analysis plays a pivotal role in identifying potential biological targets for a given compound by screening its structure against databases of known protein targets and signaling pathways. For this compound, while direct bioinformatic studies are not prominently reported, its structural similarity to other cinnamic acid derivatives provides a basis for hypothesizing potential targets.

Cinnamic acid and its derivatives have been shown to interact with a variety of biological targets, exhibiting anticancer, antioxidant, and antimicrobial activities. bas.bgnih.govresearchgate.net For instance, some cinnamic acid derivatives have been investigated as inhibitors of enzymes like tyrosinase and histone deacetylases (HDACs). rsc.org Specifically, trans-4-(trifluoromethyl)cinnamic acid has been studied for its potential to inhibit HDAC8. Given the structural analogy, it is plausible that this compound could also interact with these or related enzymes.

A bioinformatic approach for this compound would involve:

Target Prediction: Utilizing software to dock the molecule into the binding sites of a wide array of proteins to predict binding affinities.

Pathway Analysis: Identifying biological pathways that are significantly enriched with the predicted protein targets.

Reverse Docking: Screening the compound against a library of known drug targets to identify potential off-target effects or new therapeutic applications.

Potential target classes for this compound, extrapolated from related compounds, could include:

| Potential Target Class | Rationale for a Cinnamic Acid Derivative |

| Histone Deacetylases (HDACs) | Known inhibitors of HDACs share structural features with cinnamic acids. |

| Tyrosinase | Cinnamic acid esters have shown inhibitory activity against mushroom tyrosinase. rsc.org |

| Enzymes with Catalytic Cysteine Residues | The trans-cinnamic acid motif has been identified as capable of inhibiting enzymes with catalytic cysteine residues. nih.gov |

| Receptors Involved in Cancer Signaling | Cinnamic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines. mdpi.com |

This table is based on the activities of structurally related compounds and suggests potential areas for future bioinformatic investigation of this compound.

Quantum Chemical Investigations and Electronic Structure Analysis

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including the stability of nearby radicals. researchgate.net The difluoromethoxy group (OCF₂H) in this compound is of particular interest. The high electronegativity of the fluorine atoms polarizes the C-H bond in the difluoromethyl group, influencing its ability to participate in hydrogen bonding and affecting the stability of potential radical intermediates. researchgate.net

An X-ray crystallography study of a related compound, 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, revealed that the OCF₂H group is not in the plane of the aromatic ring. nih.gov This out-of-plane orientation is attributed to anomeric interactions between the C-F σ* orbitals and the oxygen lone pair orbitals, which weaken the π conjugation. nih.gov For aromatic OCF₂H groups, a distinct orientational preference has not been definitively identified, with either one or two of the C-F bonds found in an anomeric orientation. nih.gov In the crystal structure of the aforementioned compound, the OCF₂H group is positioned orthogonally to the aromatic ring. nih.gov

Computational geometry optimizations using methods like Density Functional Theory (DFT) can provide further insights into the preferred conformation of the difluoromethoxy group in this compound and the resulting electronic distribution. mdpi.comrsisinternational.org These calculations can also assess the stability of radicals that could be formed, for instance, through hydrogen abstraction from the difluoromethyl group, which is relevant to understanding potential metabolic pathways and antioxidant activity. pharmpharm.runih.gov

The difluoromethyl group is often considered a "lipophilic hydrogen bond donor". researchgate.netbohrium.comnih.gov This dual character is a key feature in drug design. Computational studies can quantify both the hydrogen bond acidity and the contribution to lipophilicity.

Hydrogen Bond Acidity: The hydrogen bond acidity of the difluoromethyl group (XCF₂H) has been determined experimentally and computationally for a series of compounds. researchgate.netbohrium.comeventact.com The hydrogen bond acidity parameter, A, for difluoromethyl anisoles was found to be in the range of 0.085-0.126, which is comparable to that of thiophenol and aniline (B41778) but less than that of a hydroxyl group. researchgate.netbohrium.comnih.gov This indicates that the C-H bond in the difluoromethoxy group can act as a hydrogen bond donor. The acidity is influenced by substituents on the aromatic ring, with electron-withdrawing groups increasing the hydrogen bond acidity. eventact.com

Lipophilicity: While the difluoromethyl group is generally considered to enhance lipophilicity, its actual contribution can vary. researchgate.netbohrium.comnih.gov The change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, indicating that the effect is context-dependent. researchgate.netbohrium.comnih.gov Similar to hydrogen bond acidity, the lipophilicity is influenced by the electronic nature of other substituents on the aromatic ring, with electron-withdrawing groups tending to decrease the lipophilicity enhancement. eventact.com

Computational models can predict the logP value for this compound, providing a quantitative measure of its lipophilicity, which is a critical parameter for its pharmacokinetic profile.

Future Research Directions and Therapeutic Implications

Translational Potential and Development of Novel Therapeutic Agents

The translational potential of 4-(difluoromethoxy)cinnamic acid is rooted in the diverse biological activities of cinnamic acid derivatives, which include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties. nih.gov The introduction of a difluoromethoxy group can enhance these properties by improving metabolic stability, cell membrane permeability, and bioavailability. chemenu.com

Key areas for the development of novel therapeutic agents based on this compound include:

Oncology: Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells and inhibit oncogenic protein kinases. nih.govnih.gov The difluoromethoxy substitution could lead to the development of more potent and selective anticancer agents. chemenu.comnih.gov

Infectious Diseases: The antimicrobial properties of cinnamic acid derivatives against various bacteria and fungi are well-documented. nih.govmdpi.com Fluorinated analogs may exhibit enhanced efficacy due to increased lipophilicity and membrane penetration.

Neurodegenerative Diseases: Cinnamic acid derivatives have shown promise in the context of Alzheimer's disease by targeting pathways related to amyloid-beta deposition, neuroinflammation, and oxidative stress. nih.gov The development of multi-target drugs based on the this compound backbone is an active area of research. nih.gov

Liver Diseases: Studies on synthetic cinnamic acid analogs have demonstrated significant hepatoprotective effects against acute liver injury. mdpi.comnih.gov

Cardiovascular Diseases: Cinnamic acid derivatives have been investigated as cardioprotective agents against drug-induced cardiotoxicity. mdpi.com

Strategies for Optimizing Efficacy, Selectivity, and Pharmacokinetic Profiles

To harness the full therapeutic potential of this compound, strategic optimization of its efficacy, selectivity, and pharmacokinetic profile is crucial.

Efficacy and Selectivity Enhancement:

Structural Modifications: The cinnamic acid scaffold allows for various structural modifications on the benzene (B151609) ring, the alkene double bond, and the acrylic acid functional group. nih.gov Introducing different substituents can significantly enhance or decrease biological efficacy. mdpi.com

Hybrid Molecules: Creating hybrid molecules by combining the this compound moiety with other pharmacologically active scaffolds can lead to compounds with multi-target activity and improved therapeutic profiles. nih.gov For instance, derivatives of oleanolic acid and glycyrrhetinic acid with cinnamic acid have shown significant cytotoxicity in cancer cell lines. mdpi.com

Target-Oriented Design: Focusing on specific molecular targets, such as oncogenic protein kinases or fungal enzymes, can guide the design of more selective inhibitors. nih.govnih.gov The mode of inhibition can vary from competitive to non-competitive, and subtle chemical modifications can influence kinase selectivity. nih.gov

Improving Pharmacokinetic Profiles:

Fluorination: The introduction of fluorine atoms or fluorine-containing groups like difluoromethoxy is a key strategy in medicinal chemistry to improve a compound's pharmacokinetic properties. chemenu.com Fluorination can enhance lipophilicity, which in turn can improve absorption and cell membrane permeability. chemenu.com

Prodrug Approaches: Designing prodrugs of this compound could improve its bioavailability and delivery to specific tissues.

Metabolism Studies: Understanding the metabolic pathways of this compound is essential. Cinnamic acid itself is rapidly absorbed and metabolized, primarily into hippuric acid. nih.gov Investigating how the difluoromethoxy group alters this metabolism is a critical research area.

Advanced Methodologies for Preclinical Evaluation

Rigorous preclinical evaluation is paramount to translating promising compounds into clinical candidates.

In Vitro and In Silico High-Throughput Screening (HTS): Modern drug discovery methodologies, including in vitro and in silico HTS, can accelerate the identification of potent and selective derivatives of this compound. nih.gov

Animal Models of Disease: Utilizing relevant animal models is crucial for assessing the in vivo efficacy and safety of new derivatives. For example, murine models of acute liver damage have been used to evaluate the hepatoprotective effects of cinnamic acid analogs. mdpi.comnih.gov Similarly, preclinical evaluation in various tumor models can establish anticancer potential. nih.gov

Pharmacokinetic and Toxicological Studies: Comprehensive preclinical studies should assess the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. nih.gov Early assessment of physicochemical properties can help identify compounds with better drug-like qualities and reduce the likelihood of failure in later stages due to poor pharmacokinetics or toxicity. nih.gov

Interdisciplinary Research Opportunities in Medicinal Chemistry and Chemical Biology

The development of therapeutic agents based on this compound presents numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Computational Chemistry: The synergy between synthetic medicinal chemists and computational chemists can drive the rational design of novel analogs with optimized properties. nih.govnih.gov

Chemical Biology and Pharmacology: Collaborations between chemical biologists and pharmacologists are essential to elucidate the mechanisms of action of new compounds and to identify their molecular targets. This can involve techniques to study interactions with enzymes and receptors and to understand the modulation of signaling pathways.

Material Science: The unique properties of fluorinated compounds also open avenues for research in material science, such as the development of new polymers with enhanced thermal stability and UV resistance.

By leveraging these interdisciplinary approaches, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of innovative treatments for a range of diseases.

Q & A

Basic: What are the recommended synthetic routes for 4-(Difluoromethoxy)cinnamic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves introducing the difluoromethoxy group to a cinnamic acid backbone. A plausible route includes:

- Step 1: Bromination or hydroxylation of 4-hydroxycinnamic acid to introduce a reactive site.

- Step 2: Substitution with difluoromethoxy using reagents like chlorodifluoromethane or via nucleophilic displacement with difluoromethoxide (generated from HCF₂Cl and a strong base).

- Step 3: Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization Tips:

- Monitor reaction temperature (50–80°C) to avoid decomposition of the difluoromethoxy group.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (¹H/¹³C, verifying absence of residual solvents) .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm the presence of the difluoromethoxy group (δ ~6.5–7.0 ppm for aromatic protons; coupling patterns distinguish substituent positions).

- ¹⁹F NMR: Identify characteristic signals for CF₂O (δ ~-80 to -85 ppm).

- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion [M-H]⁻ at m/z 227.03 (C₁₀H₇F₂O₃⁻).

- Fourier-Transform Infrared (FTIR): Look for C=O stretch (~1680 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹), and O-CHF₂ vibrations (~950 cm⁻¹).

- Melting Point: Compare observed values (e.g., 160–165°C) with literature to assess purity .

Advanced: What experimental strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer:

- Derivatization: Synthesize analogs with modified substituents (e.g., halogenation at the 3-position, esterification of the carboxylic acid) to assess functional group contributions.

- Biological Assays: Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition assays. Compare IC₅₀ values across derivatives.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., NF-κB or PPAR-γ). Validate predictions with SPR (surface plasmon resonance) for kinetic binding parameters.

- Metabolic Stability: Use microsomal assays (human liver microsomes) to evaluate the impact of the difluoromethoxy group on metabolic half-life .

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound analogs?

Methodological Answer:

- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.

- Validate Compound Integrity: Re-test disputed compounds using orthogonal purity methods (e.g., LC-MS vs. NMR) to rule out degradation.

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., higher lipophilicity correlates with membrane permeability in cancer cell lines).